![molecular formula C25H25ClFN7O B3009631 N-(2-(4-(4-苄基哌嗪-1-基)-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)-2-氯-6-氟苯甲酰胺 CAS No. 1021061-25-5](/img/structure/B3009631.png)

N-(2-(4-(4-苄基哌嗪-1-基)-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)-2-氯-6-氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

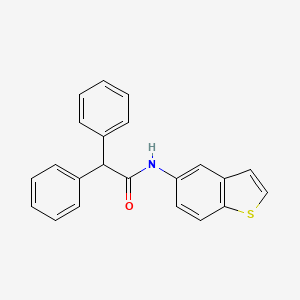

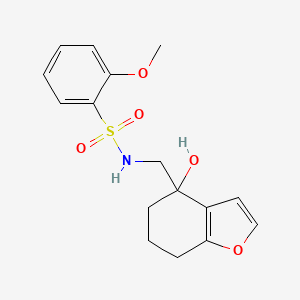

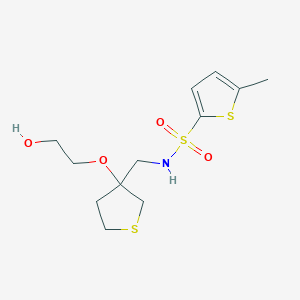

The compound , N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-chloro-6-fluorobenzamide, is a complex organic molecule that likely exhibits pharmacological properties due to its structural features. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds with related structures and potential anticancer activities. For instance, the first paper discusses a compound with a pyrimidine core and its synthesis, crystal structure, and antiproliferative activity against various cancer cell lines . The second paper describes the synthesis of fluoro-substituted benzo[b]pyran derivatives and their anti-lung cancer activity . These papers suggest that the compound may also have been synthesized with the intention of exploring its anticancer properties, given the presence of a pyrazolo[3,4-d]pyrimidin core and a fluorobenzamide moiety.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions starting from basic aromatic or heteroaromatic compounds. For example, the synthesis of the compound in the first paper involved condensation reactions, chlorination, and further condensation with ethane-1,2-diamine . The second paper describes a series of condensation reactions and treatments with various reagents to yield a range of derivatives with potential anticancer activity . It is reasonable to assume that the synthesis of N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-chloro-6-fluorobenzamide would also involve similar synthetic strategies, including condensation and functional group transformations.

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using X-ray crystallography, as seen in the first paper . Density functional theory (DFT) calculations are also used to optimize geometric bond lengths and angles, which can be compared with experimental values. The presence of various functional groups, such as the benzylpiperazine and pyrazolopyrimidin moieties, would contribute to the overall molecular geometry and electronic properties of the compound, potentially affecting its interaction with biological targets.

Chemical Reactions Analysis

Compounds with pyrimidine and benzamide moieties can undergo a variety of chemical reactions. For instance, they can participate in further condensation reactions, as well as nucleophilic substitution reactions due to the presence of halogen atoms, such as chlorine and fluorine . These reactions can be used to modify the compound and introduce new functional groups, which may alter its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of halogen atoms, aromatic rings, and nitrogen-containing heterocycles can affect properties like solubility, melting point, and stability. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated using DFT and are indicative of the compound's reactivity . The molecular electrostatic potential (MEP) surface map can provide insights into the compound's potential interactions with biological targets . Additionally, the antiproliferative activities of similar compounds against various cancer cell lines suggest that the compound may also possess such properties, which could be quantified using IC50 values .

科学研究应用

抗癌应用

- 已经研究了吡唑并嘧啶衍生物(包括与指定化合物相似的结构)的抗癌特性。这些化合物对 HCT-116 和 MCF-7 等癌细胞系表现出细胞毒活性,突出了其在癌症治疗中的潜力 (Rahmouni 等人,2016)。

- 另一项研究重点是合成吡唑并[3,4-d]嘧啶-4-酮衍生物并评估它们作为抗癌剂。这些衍生物对 MCF-7 人乳腺腺癌细胞系显示出显着的抗肿瘤活性,表明其治疗潜力 (Abdellatif 等人,2014)。

抗菌和抗真菌应用

- 一系列含有吡唑并[3,4-d]嘧啶部分的苯并噻唑衍生物表现出显着的抗菌活性。这表明这些化合物(包括与查询化合物相似的化合物)在治疗微生物感染中具有潜力 (Azam 等人,2013)。

- 在另一项研究中,吡唑并[1,5-a]嘧啶衍生物对几种植物病原真菌表现出良好的抗真菌能力,表明其在管理真菌感染中具有潜在的应用 (Zhang 等人,2016)。

成像和诊断应用

- 该化合物被用于开发用于肿瘤检测的 PET 成像剂。合成了新的吡唑并[1,5-a]嘧啶衍生物,并在成像研究中显示出有希望的结果,这可能对癌症诊断有用 (Xu 等人,2011)。

其他应用

- 与所讨论化合物相关的新的同哌嗪-嘧啶-吡唑杂化物显示出有效的抗结核活性。这些发现为针对结核病的新疗法开辟了途径 (Vavaiya 等人,2022)。

- 在另一个背景下,探索了吡唑并[3,4-d]嘧啶衍生物在治疗与神经退行性疾病相关的认知障碍方面的潜力 (Li 等人,2016)。

作用机制

Target of Action

Similar compounds have been found to interact withMitogen-activated protein kinase 14 . This protein plays a crucial role in cellular processes such as proliferation, differentiation, and stress response.

Biochemical Pathways

Related compounds have been found to alterserotoninergic and glutamatergic signaling pathways . These pathways are involved in various neurological processes, including mood regulation and synaptic transmission.

属性

IUPAC Name |

N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-chloro-6-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25ClFN7O/c26-20-7-4-8-21(27)22(20)25(35)28-9-10-34-24-19(15-31-34)23(29-17-30-24)33-13-11-32(12-14-33)16-18-5-2-1-3-6-18/h1-8,15,17H,9-14,16H2,(H,28,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBIWHQADOEHTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=C(C=CC=C5Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClFN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-chloro-6-fluorobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

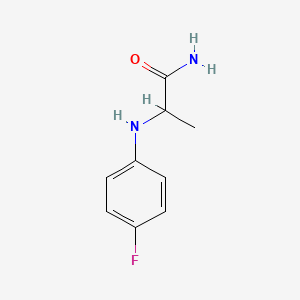

![2,4-dichloro-6-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B3009553.png)

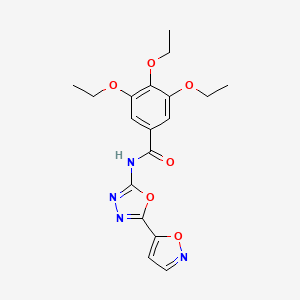

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B3009556.png)

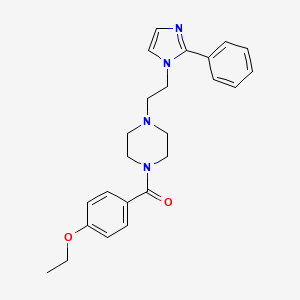

![Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate](/img/structure/B3009564.png)